(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-20-15-8-4-2-6-12(15)10-13(11-18)17-19-14-7-3-5-9-16(14)21-17/h2-10H,1H3/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXJVCYSMSTRFS-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile, a compound belonging to the class of benzoxazole derivatives, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile is with a molecular weight of approximately 284.34 g/mol. Its structure features a benzoxazole ring which is known for various biological activities, including antimicrobial and anticancer properties.
Antitumor Activity
Recent studies have indicated that compounds containing benzoxazole moieties exhibit significant antitumor activities. For instance, a study focused on related benzoxazole derivatives demonstrated their ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in tumor proliferation and survival. The inhibition of this pathway can lead to reduced tumor growth in xenograft models .
Antimicrobial Properties
Benzoxazole derivatives have also been reported to possess antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
The biological activity of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors involved in cell signaling pathways.
- Induction of Apoptosis : Studies suggest that benzoxazole derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Study on Antitumor Effects
A notable case study involved the evaluation of a similar benzoxazole derivative in a mouse model. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size. The study concluded that the compound's efficacy was linked to its ability to enhance apoptosis and inhibit angiogenesis within tumors .
Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial efficacy of related benzoxazole compounds against clinical isolates of bacteria. The results indicated that these compounds exhibited potent activity against resistant strains, suggesting their potential as therapeutic agents in treating infections caused by multidrug-resistant bacteria .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Research has indicated that compounds containing the benzoxazole moiety exhibit a range of pharmacological activities. Specifically, (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile has been investigated for its potential as an anticancer agent . Studies have shown that benzoxazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .
Case Study: Anticancer Activity
A notable study demonstrated that derivatives similar to (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile exhibited significant cytotoxic effects against breast cancer cells. The mechanism was attributed to the compound's ability to induce oxidative stress within the cells, leading to programmed cell death .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties . Research indicates that benzoxazole derivatives can act against various bacterial strains, providing a potential avenue for developing new antibiotics in an era of increasing antibiotic resistance .
Case Study: Antimicrobial Efficacy
In a comparative study, (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile was tested against standard bacterial strains such as E. coli and Staphylococcus aureus. The results indicated a substantial reduction in bacterial growth, suggesting its potential as a lead compound for antibiotic development .
Material Science
Beyond biological applications, this compound's unique chemical structure allows it to be utilized in material science, particularly in the development of organic light-emitting diodes (OLEDs). The optical properties of benzoxazole derivatives make them suitable candidates for electronic applications due to their ability to emit light when subjected to electrical current.
Case Study: OLED Development
Recent advancements have shown that incorporating (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile into polymer matrices enhances the efficiency and stability of OLEDs. This application highlights the versatility of the compound beyond traditional medicinal uses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations :
Heterocycle Impact: Benzoxazole vs. Benzothiazole: Replacing sulfur (benzothiazole) with oxygen (benzoxazole) reduces lipophilicity and alters electronic properties. Benzothiazole derivatives (e.g., CCG-63802) exhibit stronger interactions with cysteine residues due to sulfur’s polarizability, whereas benzoxazole may favor hydrogen bonding via the oxygen atom .
Aryl vs. Heteroaryl Substituents: Thiophene or furan substituents (e.g., Compound 5a) introduce conjugated π-systems, influencing optoelectronic properties and antimicrobial activity .
Conventional methods (e.g., sodium hydride-mediated reactions in DMF) are also viable but may require longer reaction times .
Biological Activity :
- Benzothiazole derivatives (CCG-63802/08) inhibit RGS4 via covalent modification, a mechanism likely shared by the benzoxazole analog due to the conserved acrylonitrile group .
- Antimicrobial activity in benzothiazole-thiophene hybrids (e.g., 5a) highlights the role of heteroaryl substituents in targeting microbial enzymes .
Solid-State and Electronic Properties: Substituents like diphenylamino or methoxy groups influence molecular packing via π-π stacking or hydrogen bonding, as observed in crystallographic studies . DFT calculations () show that anti/syn conformers of acrylonitriles exhibit minimal energy differences (<1 eV), suggesting conformational flexibility in solution .
Preparation Methods
Molecular Architecture
(2E)-2-(1,3-Benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile (C₁₈H₁₂N₂O₂) features a planar benzoxazole ring fused to an E-configured α,β-unsaturated nitrile. The 2-methoxyphenyl group at the β-position introduces steric and electronic effects that influence both synthesis and reactivity.
Retrosynthetic Disconnections
Two primary disconnections emerge:
- Benzoxazole Ring Formation : Derived from o-aminophenol and a carbonyl-containing precursor.
- α,β-Unsaturated Nitrile Installation : Achieved via Knoevenagel condensation or cross-coupling of prefunctionalized fragments.
Benzoxazole Core Synthesis
Cyclocondensation of o-Aminophenol Derivatives
The benzoxazole moiety is classically synthesized by reacting o-aminophenol with carboxylic acids or derivatives in dehydrating agents. For this compound, 2-cyano-3-(2-methoxyphenyl)acrylic acid serves as the carbonyl partner.
Procedure :
- o-Aminophenol (1.0 equiv) and 2-cyano-3-(2-methoxyphenyl)acrylic acid (1.05 equiv) are heated in polyphosphoric acid (PPA) at 180°C for 5–7 hours.
- Yield : 68–72% after recrystallization from ethanol/water.
Mechanistic Insight :
PPA acts as both acid catalyst and dehydrating agent, facilitating nucleophilic attack by the amine on the carbonyl carbon, followed by cyclodehydration.
α,β-Unsaturated Nitrile Installation
Knoevenagel Condensation
The propenenitrile bridge is constructed via condensation of benzoxazole-2-carbaldehyde with (2-methoxyphenyl)acetonitrile.
Optimized Conditions :
- Benzoxazole-2-carbaldehyde (1.0 equiv), (2-methoxyphenyl)acetonitrile (1.2 equiv), piperidine (10 mol%), ethanol, reflux, 12 hours.
- Yield : 65% (E:Z = 9:1).
Stereoselectivity :
The E-isomer predominates due to steric repulsion between the benzoxazole and methoxyphenyl groups in the Z-configuration.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
A modular approach involves coupling a benzoxazole boronic ester with an α-bromo-β-(2-methoxyphenyl)acrylonitrile.
Catalytic System :
Advantages :
One-Pot Tandem Synthesis
Integrated Cyclization-Condensation
A streamlined protocol combines benzoxazole formation and nitrile installation in a single reactor.
Steps :
- o-Aminophenol + 2-methoxyphenylacetylene → Cu(I)-catalyzed cyclization to benzoxazole.
- In situ Knoevenagel condensation with cyanoacetic acid.
Spectroscopic Characterization
Q & A
Q. What in vivo pharmacokinetic parameters (e.g., bioavailability) remain uncharacterized?
- Proposal : Perform rodent studies with LC-MS/MS plasma analysis to determine half-life and metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
